molecular formula C21H23N3O5S2 B2911671 4-butoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 1005297-39-1

4-butoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No. B2911671
CAS RN: 1005297-39-1
M. Wt: 461.55
InChI Key: ASYVLCDRFHZDBN-UHFFFAOYSA-N
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Description

4-butoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide is a compound that has been widely used in scientific research due to its potential therapeutic applications. This compound is also known as GSK2334470 and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Scientific Research Applications

Suzuki–Miyaura Coupling Reactions

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides (such as aryl chlorides or bromides). The success of SM coupling lies in its mild reaction conditions and functional group tolerance. Specifically, the compound’s boron moiety plays a crucial role as an organoboron reagent in this process .

Boron Reagents in SM Coupling

The compound falls into the category of organoboron reagents used in SM coupling. These reagents are generally stable, easily prepared, and environmentally benign. They facilitate the formation of new C–C bonds by transferring their boron groups to palladium during transmetalation. Researchers have developed several classes of boron reagents tailored for specific SM coupling conditions .

Protodeboronation of Alkyl Boronic Esters

While alkyl boronic esters are widely used in organic synthesis, protodeboronation (removal of the boron group) remains an underexplored area. The compound’s boron center could potentially participate in catalytic protodeboronation reactions, leading to valuable building blocks for further chemical transformations .

properties

IUPAC Name

4-butoxy-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S2/c1-3-4-14-29-18-8-10-19(11-9-18)31(27,28)24-17-7-5-6-16(15-17)20-12-13-21(23-22-20)30(2,25)26/h5-13,15,24H,3-4,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASYVLCDRFHZDBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide

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